molecular formula C15H10N4O B6577185 3-cyano-N-(1H-indazol-6-yl)benzamide CAS No. 1219903-48-6

3-cyano-N-(1H-indazol-6-yl)benzamide

Cat. No. B6577185
CAS RN: 1219903-48-6
M. Wt: 262.27 g/mol
InChI Key: IRFSQXIWCGLALE-UHFFFAOYSA-N
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Description

3-cyano-N-(1H-indazol-6-yl)benzamide is a heterocyclic compound with the following molecular formula: C₁₅H₁₂N₃OS . It contains a cyanide group (–CN) and an indazole ring system, which confers interesting pharmacological properties .


Synthesis Analysis

Several synthetic approaches have been explored for indazoles, including metal-catalyzed reactions. Notably, a Cu(OAc)₂-catalyzed method has been employed for the facile synthesis of 1H-indazoles via N–N bond formation. In this process, 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species, followed by Cu(OAc)₂-catalyzed reaction under O₂ atmosphere . This strategy yields a wide variety of 1H-indazoles in good to excellent yields .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzamide core linked to an indazole ring through a cyano group. The 1H-indazole moiety contributes to its potential biological activity .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 409.24 g/mol .
  • Atom Composition : Contains 12 hydrogen atoms, 16 carbon atoms, 4 nitrogen atoms, and 1 oxygen atom .

Biochemical Analysis

Biochemical Properties

3-cyano-N-(1H-indazol-6-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), which is involved in cell growth, proliferation, and survival . The compound also exhibits binding interactions with cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain . These interactions highlight the potential therapeutic applications of this compound in treating inflammatory and proliferative diseases.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been reported to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects the expression of genes involved in inflammation, such as COX-2 and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes like PI3Kδ and COX-2, inhibiting their activity . This inhibition results in the downregulation of downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on PI3Kδ and COX-2, resulting in sustained anti-inflammatory and antiproliferative activities . Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits PI3Kδ and COX-2, leading to reduced inflammation and tumor growth . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some of the biological activities of the parent compound, contributing to its overall pharmacological effects. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets. Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its sites of action. The subcellular distribution of the compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.

properties

IUPAC Name

3-cyano-N-(1H-indazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c16-8-10-2-1-3-11(6-10)15(20)18-13-5-4-12-9-17-19-14(12)7-13/h1-7,9H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFSQXIWCGLALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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